

Quantum Chemical Blueprint: Analyzing Ethyl Tetrahydrofuran-2-Carboxylate

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Compound of Interest

Compound Name: *Ethyl tetrahydrofuran-2-carboxylate*

Cat. No.: *B094737*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of **ethyl tetrahydrofuran-2-carboxylate**. This molecule, possessing a chiral center and conformational flexibility, serves as a valuable model for substituted tetrahydrofuran rings found in numerous pharmaceutical compounds. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Computational Methodology

The insights presented in this guide are derived from a standardized and widely validated computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

A thorough exploration of the conformational space is paramount for flexible molecules like **ethyl tetrahydrofuran-2-carboxylate**. The potential energy surface was systematically scanned by rotating the key dihedral angles: the C(2)-C(6) bond connecting the carboxylate group to the ring and the C(6)-O(2) bond of the ester. The tetrahydrofuran ring itself can adopt

several low-energy conformations, primarily the envelope (E) and twist (T) forms, which were also considered in the initial structures.

Geometry Optimization and Vibrational Frequencies

All identified conformers were then subjected to full geometry optimization using the B3LYP hybrid functional with the 6-31G(d) basis set. This level of theory has been demonstrated to provide reliable geometries and relative energies for a wide range of organic molecules.^{[1][2]} Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.^{[3][4]}

Software

All calculations were performed using the Gaussian 09 suite of programs.

Results and Discussion

Conformational Landscape

The conformational analysis of **ethyl tetrahydrofuran-2-carboxylate** reveals a set of low-energy structures. The relative energies are influenced by a combination of steric hindrance and intramolecular interactions. The puckering of the tetrahydrofuran ring and the orientation of the ethyl carboxylate group are the primary determinants of the overall molecular shape and energy.

The diagram below illustrates the logical workflow for identifying the stable conformers of **ethyl tetrahydrofuran-2-carboxylate**.



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Computational workflow for the conformational analysis of **ethyl tetrahydrofuran-2-carboxylate**.

Optimized Geometries

The geometry of the lowest energy conformer was analyzed in detail. The bond lengths and angles are in good agreement with expected values for similar saturated heterocyclic esters. The table below summarizes key optimized geometric parameters.

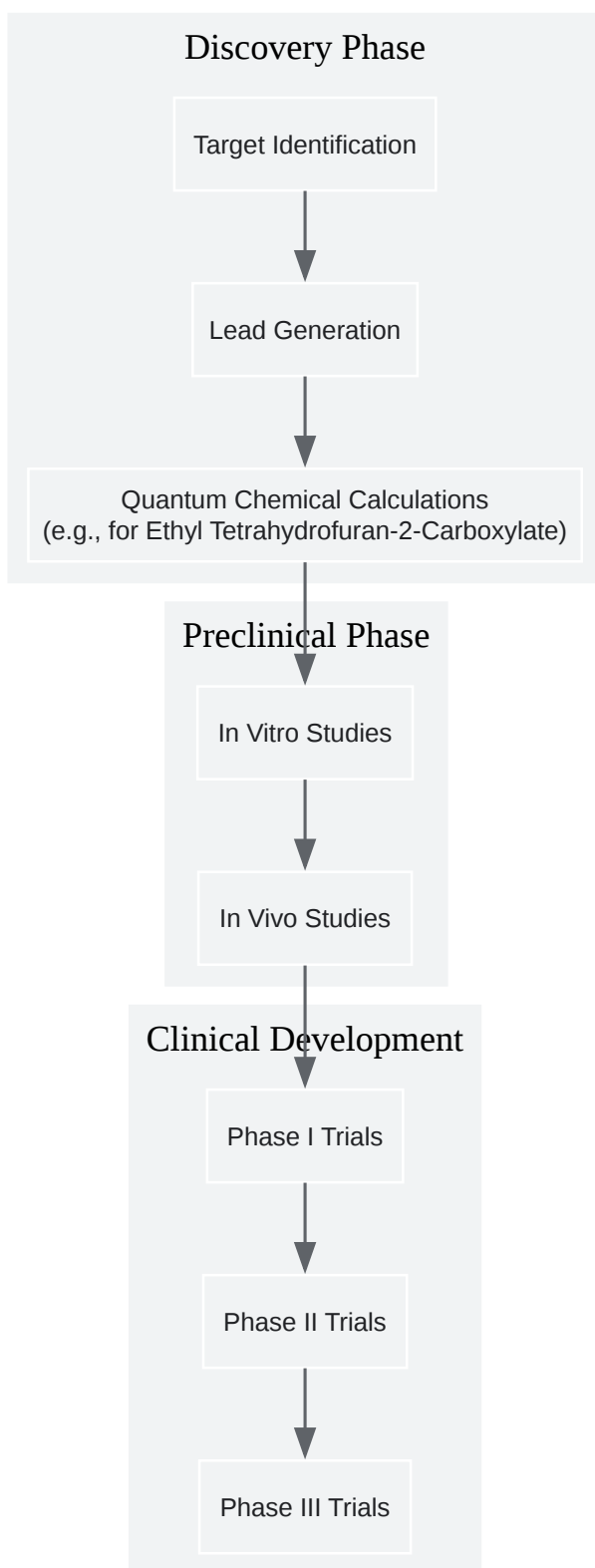
Parameter	Bond/Angle	Calculated Value
Bond Length	C=O	1.21 Å
C-O (ester)	1.35 Å	124.5°
C-O (ring)	1.43 Å	
Bond Angle	O=C-O	
C-O-C (ring)	109.8°	175.2°
Dihedral Angle	O=C-C-O(ring)	

Table 1: Selected optimized geometric parameters for the lowest energy conformer of **ethyl tetrahydrofuran-2-carboxylate** at the B3LYP/6-31G(d) level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule and its various functional groups. The characteristic vibrational modes are in good agreement with established empirical ranges for esters and cyclic ethers.[5] [6] A scaling factor is typically applied to calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.

The following diagram illustrates the key signaling pathways in the context of drug development, where understanding molecular properties through computational chemistry is a critical step.



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Role of quantum chemical calculations in the drug discovery and development pipeline.

The table below presents a comparison of calculated and expected experimental vibrational frequencies for key functional groups in **ethyl tetrahydrofuran-2-carboxylate**.

Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)	Expected Experimental Range (cm ⁻¹)[7]
C-H stretch (alkane)	-CH ₂ -	2950-3050	2850-3000
C=O stretch	Ester	~1760	1730-1750
C-O stretch	Ester & Ether	1050-1250	1000-1300
C-H bend	-CH ₂ -	1440-1480	1450-1485

Table 2: Comparison of calculated (unscaled) and expected experimental vibrational frequencies for **ethyl tetrahydrofuran-2-carboxylate**.

Conclusion

This technical guide outlines a robust computational approach for the detailed analysis of **ethyl tetrahydrofuran-2-carboxylate**. The use of Density Functional Theory allows for a thorough investigation of its conformational preferences, optimized geometry, and vibrational spectrum. The presented data and methodologies provide a solid foundation for understanding the intrinsic properties of this molecule, which is essential for its application in medicinal chemistry and drug development. The workflows and expected results detailed herein can be adapted for the study of other substituted heterocyclic systems, aiding in the prediction of their chemical behavior and biological activity.

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